N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a pyrazole ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiophene rings, followed by the introduction of the amide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thiophene rings would likely result in a planar structure, while the amide group could introduce some degree of flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in a variety of reactions, including hydrolysis and condensation. The pyrazole and thiophene rings could also undergo various transformations, such as halogenation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure and functional groups .Scientific Research Applications
- Application : Researchers have explored substituted pyrazoles as hepatoselective HMG-CoA reductase inhibitors. Among them, (3R,5R)-7-[2-(4-fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic acid (PF-3052334) stands out as a promising candidate for hypercholesterolemia treatment .
- Application : Some substituted pyrazoles, including derivatives of our compound, have demonstrated antiproliferative activity. For instance, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol induced apoptosis-related changes, such as PARP-1 cleavage and caspase 9 activation .
HMG-CoA Reductase Inhibition for Hypercholesterolemia Treatment
Antiproliferative Activity in Cancer Research
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The ADME properties of pyrazole derivatives can vary widely, depending on their specific chemical structures. Factors such as solubility, stability, and metabolic stability can influence their bioavailability .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include the inhibition of enzyme activity, the modulation of receptor signaling, and the induction of cell death in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-9-5-8-16(10-17)22(28)24-21-18-13-30-14-19(18)25-26(21)12-20(27)23-11-15-6-3-2-4-7-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQJQDOOCFTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide |
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